
5-Hydroxylysine
Overview
Description
5-Hydroxylysine (5-Hyl) is a post-translationally modified amino acid derived from lysine via hydroxylation at the C5 position. It is a critical component of collagen, where it facilitates cross-linking and stabilizes the extracellular matrix . Beyond collagen, 5-Hyl has been identified in histones as an epigenetic mark, regulating gene expression by modulating acetylation and methylation . Its presence in recombinant monoclonal antibodies also highlights roles in biopharmaceutical contexts .
Preparation Methods
Chemical Synthesis of 5-Hydroxylysine Derivatives
Solid-Phase Synthesis with O-Protected Fmoc-Hyl
The synthesis of this compound derivatives for solid-phase peptide synthesis (SPPS) requires strategies to prevent lactone formation and improve solubility. A 2005 study demonstrated that copper-complexed Hyl[ε-Boc] reacted with tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) to yield Fmoc-Hyl(ε-Boc, O-TBDMS) at 67% overall yield (Figure 1A) . The TBDMS group mitigated lactonization, enabling successful incorporation into three Hyl-containing peptides. For O-glycosylated derivatives, the Koenigs-Knorr method under inverse conditions (peracetylated galactosyl bromide, AgOTf, 1,2-dichloroethane) achieved 45% isolated yield of Fmoc-Hyl[ε-Boc, O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)] without side reactions like orthoester formation .
Organocatalytic α-Chlorination/Reduction Sequence
A scalable route to (2S,5R)-5-hydroxylysine precursors utilized asymmetric organocatalysis. The α-chlorination of N-Fmoc-L-lysine methyl ester with (S)-proline-derived catalysts followed by stereoselective reduction yielded a 6-azido-5-hydroxylysine derivative (85% enantiomeric excess) . This azido intermediate facilitated SPPS of collagen-mimetic peptides, avoiding racemization during coupling (Figure 1B) .
Carbohydrate-Based Synthesis from D-Galactose
D-Galactose served as a chiral precursor for synthesizing both (2S,5R) and (2S,5S)-5-hydroxylysine diastereomers . Key steps included:
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Conversion of D-galactose to a diazido intermediate via Wohl degradation.
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Stereoretentive functionalization to install the ε-amino and 5-hydroxy groups.
This method produced β-D-galactopyranosyl-conjugated 5-Hyl derivatives, showcasing carbohydrates as viable starting materials for amino acid synthesis .
Biocatalytic Hydroxylation Using Lysine 5-Hydroxylase (K5H)
Enzyme Discovery and Kinetic Analysis
The 2024 discovery of K5H, a non-heme iron/α-ketoglutarate-dependent dioxygenase, enabled one-step hydroxylation of free L-lysine to (2S,5R)-5-Hyl with a k<sub>cat</sub>/K<sub>M</sub>* of 20 mM<sup>−1</sup>min<sup>−1</sup> (Figure 2A) . At 2.5 mol% loading, K5H achieved >99% conversion in 24 hours, bypassing protecting groups and chiral resolution .
Cell-Free Incorporation into Peptides
K5H-generated 5-Hyl was incorporated into oxytocin analogues and seven bioactive peptides via in vitro transcription/translation (IVTT) . LC-MS/MS confirmed site-specific substitution at all lysine residues (89–100% incorporation), enabling scalable production of 5-Hyl-containing biologics (Table 1) .
Downstream Functionalization and Applications
Bioconjugation and Peptide Engineering
Unprotected 5-Hyl peptides underwent bioconjugation with biotin-NHS ester (pH 7.5) and photocrosslinking via p-benzoyl-L-phenylalanine . The β-amino alcohol moiety enabled cyclization to morpholine-3-ones under Mitsunobu conditions, enhancing proteolytic stability .
Collagen Mimetics and Biomedical Applications
Fmoc-Hyl(ε-Boc, O-TBDMS) synthesized collagen-like peptides for studying glycosylation’s role in receptor binding . K5H-derived 5-Hyl is critical for producing hydroxylated collagens in vitro, aiding fibrosis and cancer research .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxylysine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can act as both a Bronsted base and a Bronsted acid, making it versatile in different chemical environments .
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of lysyl hydroxylase enzymes.
Reduction: Can be reduced using reducing agents like sodium borohydride.
Substitution: Involves nucleophilic substitution reactions where the hydroxy group can be replaced by other functional groups.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as glycosylated forms which are important in the bioactivity of collagen .
Scientific Research Applications
5-Hydroxylysine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Plays a role in the structural integrity of collagen and other proteins.
Industry: Utilized in the production of biocompatible materials and as a target marker for protein oxidation.
Mechanism of Action
The mechanism of action of 5-Hydroxylysine involves its incorporation into collagen, where it forms cross-links that stabilize the triple-helix structure of collagen fibers. This modification is catalyzed by lysyl hydroxylase enzymes, which hydroxylate lysine residues in the presence of iron and vitamin C . The hydroxylation of lysine enhances the stability and function of collagen, contributing to the structural integrity of connective tissues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydroxyprolines (3-Hydroxyproline and 4-Hydroxyproline)
Key Differences :
- This compound is unique in its dual role in collagen cross-linking and epigenetic regulation, whereas hydroxyprolines are primarily structural.
- 4-Hydroxyproline is more abundant and critical for collagen stability, while 3-Hydroxyproline has niche roles in specific tissues .
Other Hydroxylysine Isomers (3-Hydroxylysine, 4-Hydroxylysine)
Key Differences :
- This compound is enzymatically synthesized, while 3- and 4-Hydroxylysine arise from oxidative damage, making them biomarkers for diseases like atherosclerosis .
- 5-Hyl’s stereoisomers (e.g., SS/RR vs. RS/SR) complicate quantification but are critical for collagen maturation .
Functional Comparison with Related Compounds
1-Methylnicotinamide
- Shared Role : Both 5-Hyl and 1-methylnicotinamide are elevated in keloids, indicating metabolic dysregulation in fibroproliferative diseases .
- Divergence : 1-Methylnicotinamide is a niacin derivative involved in NAD⁺ metabolism, unlike 5-Hyl’s structural and epigenetic roles.
Histone Modifications (e.g., Acetylation, Methylation)
- 5-Hyl vs. Acetyl-Lysine : this compound inhibits histone acetyltransferases, reducing acetylation and altering chromatin accessibility .
- 5-Hyl vs. Methyl-Lysine : Hydroxylation at lysine residues competes with methylation, influencing transcriptional regulation .
Clinical Biomarkers
- Keloids : 5-Hyl and 1-methylnicotinamide are predictive of severity .
- Cardiotoxicity : Elevated 5-Hyl in doxorubicin-treated mice suggests metabolic stress .
- Cancer : JMJD6 isoforms regulate 5-Hyl in splice variants linked to tumor pathways .
Biopharmaceuticals
Data Tables
Table 1: Structural Comparison of Hydroxy Amino Acids
Table 2: Metabolic Pathways Involving this compound
Biological Activity
5-Hydroxylysine (5-Hyl) is a post-translationally modified amino acid primarily found in collagen and collagen-like proteins. Its biological activity is significant in various physiological processes, including protein stability, gene expression, and cellular signaling. This article delves into the biological activities of 5-Hyl, supported by research findings, case studies, and data tables.
Overview of this compound
This compound is formed by the hydroxylation of lysine at the fifth carbon position. This modification is catalyzed by specific enzymes known as lysine hydroxylases. The presence of 5-Hyl in proteins is crucial for maintaining structural integrity and functionality, particularly in collagen, where it plays a role in cross-linking and stabilization.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Functions
1. Protein Stability and Structure
This compound contributes to the stability of collagen fibers by facilitating cross-linking between collagen molecules. This cross-linking is essential for the tensile strength and structural integrity of connective tissues. Studies have shown that mutations or deficiencies in hydroxylation can lead to diseases such as osteogenesis imperfecta and Ehlers-Danlos syndrome, characterized by fragile connective tissues .
2. Gene Expression Regulation
Recent research has highlighted the role of 5-Hyl in epigenetic regulation. It has been identified as a marker for histone modifications, influencing gene expression through chromatin remodeling. Specifically, the presence of 5-Hyl on histones H2B and H1 has been linked to transcriptional regulation and alternative splicing mechanisms .
3. Metabolic Pathways
This compound is metabolized into various derivatives, including 5-hydroxypipecolic acid. Research indicates that these metabolites can participate in different metabolic pathways, impacting cellular functions such as signaling and energy metabolism .
Case Studies
Case Study 1: Role in Collagen Stability
A study investigating collagen-related disorders demonstrated that individuals with reduced levels of 5-Hyl exhibited symptoms such as bleeding gums and poor wound healing due to compromised collagen structure. The research emphasized the importance of adequate hydroxylation for proper collagen function .
Case Study 2: Epigenetic Implications
In a recent study involving human cells, over 1600 sites of this compound modification were identified on various proteins, revealing its extensive role in cellular signaling pathways and gene regulation. The study also highlighted how the overexpression of Jumonji-domain containing protein 6 (JMJD6) affects the levels of 5-Hyl substrates, linking this modification to cancer-related pathways .
Table: Biological Activities Associated with this compound
Q & A
Basic Research Questions
Q. Q1. What is the biochemical role of 5-hydroxylysine in collagen stabilization, and how can its post-translational modification be experimentally validated?
Methodological Answer: this compound (5-Hyl) is a hydroxylated derivative of lysine, formed via lysyl hydroxylase catalysis during collagen biosynthesis. Its primary role is stabilizing collagen’s triple-helical structure by enabling cross-linking through glycosylation or aldehyde-derived crosslinks . To validate its formation:
- Use mass spectrometry (LC-MS/MS) to detect hydroxylation at lysine residues in collagen peptides.
- Employ enzymatic assays with recombinant lysyl hydroxylase (PLOD family enzymes) and monitor substrate conversion via HPLC .
- Structural confirmation can be achieved using NMR or X-ray crystallography to resolve hydroxyl group positioning in collagen models .
Q. Q2. What experimental techniques are suitable for quantifying this compound in biological samples?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize mobile phases (e.g., 0.1% formic acid) and use hydrophilic interaction chromatography (HILIC) columns to resolve polar hydroxylated amino acids .
- Isotope Dilution: Spike samples with deuterated 5-Hyl (e.g., d4-5-hydroxylysine) as an internal standard for precise quantification .
- Immunohistochemistry: Use monoclonal antibodies specific to 5-Hyl (e.g., clone 2D11) for tissue localization in fibrotic or keloid samples .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictory findings about this compound’s role in disease biomarkers (e.g., keloids) when metabolomic data conflicts with enzymatic activity assays?
Methodological Answer: Contradictions may arise due to:
- Sample heterogeneity: Keloid tissues vary in collagen maturity; stratify samples by disease stage (early vs. chronic) .
- Analytical sensitivity: Cross-validate LC-MS data with enzymatic activity assays (lysyl hydroxylase activity in tissue lysates) to distinguish between hydroxylation rates and metabolite accumulation .
- Pathway crosstalk: Use RNA-seq or siRNA knockdown to assess PLOD gene expression alongside 5-Hyl levels, ruling out compensatory pathways .
Q. Q4. What are the challenges in modeling this compound’s stereochemical properties computationally, and how can these be addressed?
Methodological Answer: this compound has two stereocenters (C5 and C2), complicating molecular dynamics (MD) simulations:
- Quantum Mechanics (QM): Use Density Functional Theory (DFT) at the B3LYP/6-31G* level to optimize hydroxyl group conformation and hydrogen-bonding networks .
- Force Field Parameterization: Modify CHARMM or AMBER force fields to include hydroxylation-specific torsional angles and partial charges derived from QM .
- Validation: Compare computed stability (e.g., Gibbs free energy) with experimental data from collagen thermal denaturation assays .
Q. Q5. How can researchers design studies to investigate this compound’s dual role in collagen stability versus pathological fibrosis?
Methodological Answer:
- Hypothesis-Driven Design:
- Translational Validation:
Q. Data Contradiction & Reproducibility
Q. Q6. Why do discrepancies in this compound quantification arise across studies, and how can standardization improve reproducibility?
Methodological Answer: Discrepancies stem from:
- Sample Preparation: Hydroxylated residues degrade during acid hydrolysis; use gentle enzymatic digestion (collagenase) instead .
- Instrument Calibration: Adopt community standards (e.g., Metabolomics Standards Initiative) for LC-MS parameters .
- Inter-lab Variability: Share reference materials (e.g., synthetic 5-Hyl) via repositories like NIST or EMBL-EBI .
Q. Q7. How does this compound’s hydroxyl group influence collagen’s mechanical properties at the molecular level?
Methodological Answer: The C5 hydroxyl group:
- Facilitates intermolecular hydrogen bonds between collagen helices, confirmed via AFM nanoindentation .
- Enhances thermal stability: Measure collagen denaturation temperature (Tm) via DSC and correlate with 5-Hyl content .
- Computational models show hydroxylation reduces helical flexibility; validate with steered MD simulations .
Q. Emerging Research Directions
Q. Q8. What novel methodologies could advance understanding of this compound’s non-collagen roles (e.g., signaling or immunomodulation)?
Methodological Answer:
- CRISPR Screen: Identify 5-Hyl-binding proteins using a lentiviral sgRNA library and affinity pulldowns .
- Single-Cell Transcriptomics: Cluster immune cells (e.g., macrophages) in 5-Hyl-rich microenvironments to detect cytokine shifts .
- In Vivo Tracking: Develop 5-Hyl-specific PET tracers (e.g., 18F-labeled analogs) for real-time imaging in fibrosis models .
Properties
IUPAC Name |
(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMODUONRAFBET-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)[C@H](CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317083 | |
Record name | L-Hydroxylysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Hydroxylysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000450 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
23 mg/mL | |
Record name | 5-Hydroxylysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000450 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1190-94-9 | |
Record name | L-Hydroxylysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Hydroxylysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Hydroxylysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Erythro-5-hydroxy-L-lysine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYLYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GQB349IUB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Hydroxylysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000450 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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